2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one
Description
2-Ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a piperazine core substituted with a methyl-linked 1-(3-fluorophenyl)-tetrazole moiety and a 2-ethoxy-ethanone group. This structure combines a piperazine ring (a common pharmacophore in medicinal chemistry) with a tetrazole group, which is often used as a bioisostere for carboxylic acids due to its similar acidity and hydrogen-bonding capabilities . The ethoxy group on the ethanone may modulate lipophilicity and solubility.
Propriétés
IUPAC Name |
2-ethoxy-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10H,2,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOLNPJLQGPUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one typically begins with the preparation of the tetrazole ring. A common route involves the cyclization of hydrazine derivatives with nitriles in the presence of azide sources. The synthesis then progresses with the coupling of the fluorophenyl group to the tetrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process can be scaled up using efficient catalytic systems and optimized reaction conditions to maximize yield and purity. For instance, the use of high-pressure reactors and continuous flow systems might be employed to enhance the reaction efficiency and throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, primarily at the ethoxy group, leading to the formation of aldehydes or carboxylic acids under the right conditions.
Reduction: Reduction reactions can target the nitro group on the fluorophenyl ring, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the reaction type and conditions but generally include derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is primarily investigated for its potential as a pharmaceutical agent. Some of the key research areas include:
Medicinal Chemistry: The compound is explored for its binding affinity to various biological targets, including receptors and enzymes, making it a candidate for drug development.
Biological Studies: Its effects on cellular pathways and interactions with proteins are studied to understand its therapeutic potential.
Industry: In industrial applications, the compound's unique structure can be utilized in the design of new materials or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one exerts its effects often involves interaction with specific molecular targets. For example, it might bind to receptors on cell surfaces or inhibit enzymes involved in critical metabolic pathways. These interactions can modulate signaling pathways, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Table 1. Structural and Functional Comparison of Analogous Compounds
Electronic and Physicochemical Properties
- In contrast, the 4-fluorophenyl variant () may exhibit altered dipole moments due to para-substitution .
- Ethoxy vs. Methoxy substituents () enhance aqueous solubility but reduce logP .
- Heterocycle Impact : Tetrazoles (pKa ~4.9) act as carboxylic acid mimics, while pyrazoles (pKa ~2.5) and triazoles (pKa ~1.3) offer distinct acidity profiles, influencing bioavailability and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
